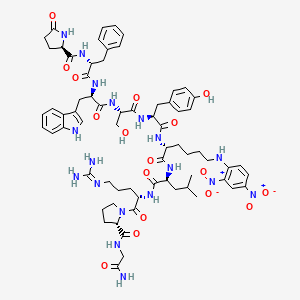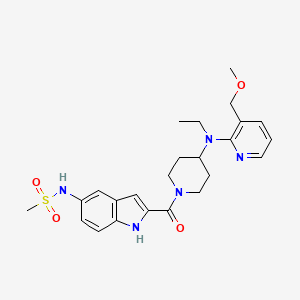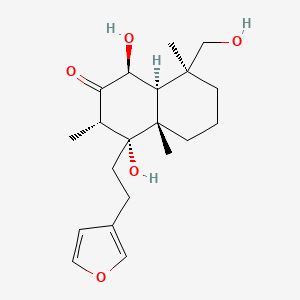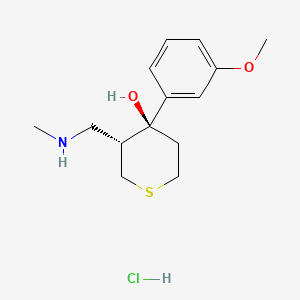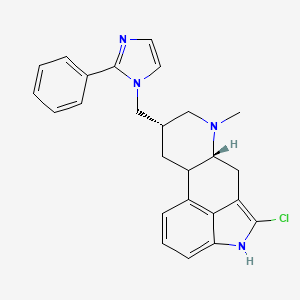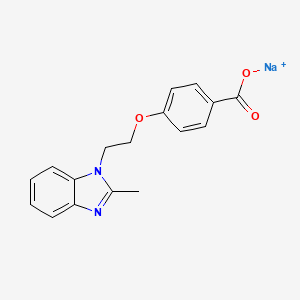
Methylnaphthidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnaphthidate, also known as HDMP-28, is a piperidine-based stimulant drug closely related to methylphenidate. The primary difference between this compound and methylphenidate is the replacement of the benzene ring with a naphthalene ring. This compound is a potent dopamine reuptake inhibitor, with several times the potency of methylphenidate and a short duration of action .
Preparation Methods
Methylnaphthidate can be synthesized through various synthetic routes. One common method involves the esterification of 2-naphthylacetic acid with methanol in the presence of a strong acid catalyst, followed by the reaction with piperidine. Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Methylnaphthidate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding naphthylacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form various substituted derivatives.
Common reagents used in these reactions include strong acids for esterification, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylnaphthidate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the properties and behavior of stimulant drugs.
Biology: this compound is used in biological studies to understand its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Research on this compound focuses on its potential use as a cognitive enhancer and its effects on attention deficit hyperactivity disorder (ADHD).
Industry: This compound is used in the development of new psychoactive substances and as a model compound for studying the structure-activity relationships of stimulant drugs
Mechanism of Action
Methylnaphthidate exerts its effects primarily by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets of this compound include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking these transporters, this compound increases the availability of neurotransmitters, leading to its stimulant effects .
Comparison with Similar Compounds
Methylnaphthidate is similar to other stimulant compounds such as:
Methylphenidate: Both compounds inhibit dopamine reuptake, but this compound has a higher potency and shorter duration of action.
Ethylphenidate: Similar in structure and function, but ethylphenidate has a longer duration of action.
Isopropylphenidate: Another analog with similar stimulant effects but different pharmacokinetic properties.
4-Fluoromethylphenidate: A fluorinated analog with increased potency and duration of action.
This compound is unique due to its naphthalene ring, which distinguishes it from other phenidate compounds and contributes to its distinct pharmacological profile .
Properties
CAS No. |
231299-82-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate |
InChI |
InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1 |
InChI Key |
DNRNSIJBSCBESJ-IAGOWNOFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


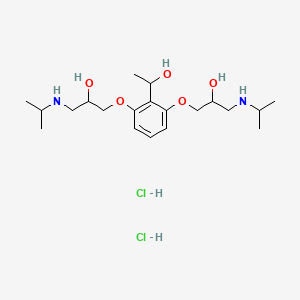
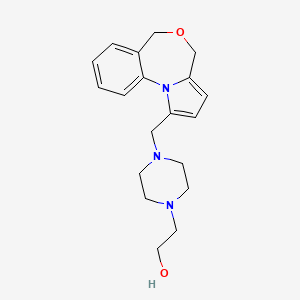
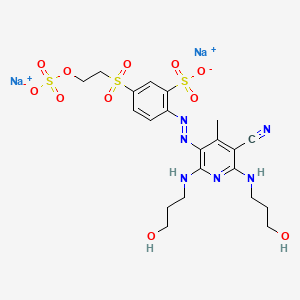
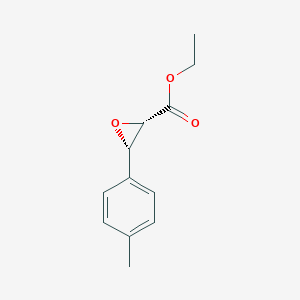

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
